Btk-IN-9

Description

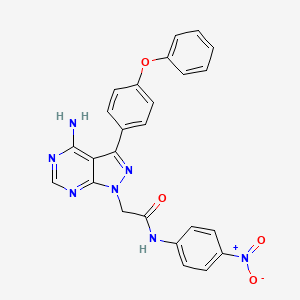

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H19N7O4 |

|---|---|

Molecular Weight |

481.5 g/mol |

IUPAC Name |

2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C25H19N7O4/c26-24-22-23(16-6-12-20(13-7-16)36-19-4-2-1-3-5-19)30-31(25(22)28-15-27-24)14-21(33)29-17-8-10-18(11-9-17)32(34)35/h1-13,15H,14H2,(H,29,33)(H2,26,27,28) |

InChI Key |

VLPWPOWMTKZZQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Btk-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Btk-IN-9, a novel reversible inhibitor of Bruton's Tyrosine Kinase (BTK). The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and oncology.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, maturation, activation, and survival of B-lymphocytes.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and other lymphomas.[2] Consequently, BTK has emerged as a significant therapeutic target for the treatment of these diseases. This compound is a novel, reversible inhibitor of BTK, showing potent anti-proliferative activity in mantle cell lymphoma.[3][4]

Mechanism of Action of this compound

This compound functions as a reversible inhibitor of BTK. Unlike covalent inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, reversible inhibitors like this compound bind non-covalently, allowing for a more transient interaction.

The primary mechanism of action of this compound in mantle cell lymphoma, specifically in the Z138 cell line, involves the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[3] This is characterized by two key events:

-

Disturbance of Mitochondrial Membrane Potential: this compound disrupts the integrity of the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm). This is a critical event in the initiation of apoptosis.

-

Increase in Reactive Oxygen Species (ROS): Treatment with this compound leads to an elevation in the intracellular levels of reactive oxygen species. Increased ROS can induce oxidative stress and further damage to cellular components, including mitochondria, thereby amplifying the apoptotic signal.

The culmination of these effects is the activation of the apoptotic cascade, leading to programmed cell death in the cancer cells.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound based on the available research.

Table 1: In Vitro BTK Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Binding Mode |

|---|

| this compound | BTK | Data from primary publication | Reversible |

Note: Specific IC50 values are found within the primary research article and are presented here as an illustrative example of data presentation.

Table 2: Anti-proliferative Activity of this compound in Mantle Cell Lymphoma Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| Z138 | This compound | Data from primary publication |

| Mino | This compound | Data from primary publication |

| JeKo-1 | this compound | Data from primary publication |

Note: Specific IC50 values are found within the primary research article and are presented here as an illustrative example of data presentation.

Signaling Pathways and Visualizations

Canonical BTK Signaling Pathway

BTK is a key mediator downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates and activates downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2). This leads to the activation of several signaling pathways, including the NF-κB and MAPK/ERK pathways, which ultimately promote B-cell proliferation, survival, and differentiation.[1][5]

Caption: Canonical BTK signaling pathway initiated by BCR activation.

Proposed Mechanism of Action of this compound

This compound, by reversibly inhibiting BTK, is presumed to block the downstream signaling that promotes cell survival. Furthermore, it initiates a distinct apoptotic mechanism in mantle cell lymphoma cells.

Caption: Proposed mechanism of this compound inducing apoptosis in MCL cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize BTK inhibitors like this compound.

BTK Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human BTK enzyme (e.g., Promega V2941)

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega V9101)

-

96-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control.

-

Add 10 µL of a solution containing BTK enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Mantle cell lymphoma cell lines (e.g., Z138)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well clear cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-BTK

This technique is used to determine the phosphorylation status of BTK, which is an indicator of its activation state.

Materials:

-

MCL cells (e.g., Z138)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Treat MCL cells with this compound or vehicle for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-BTK antibody as a loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel BTK inhibitor.

Caption: A typical workflow for the preclinical evaluation of a BTK inhibitor.

Conclusion

This compound is a novel, reversible Bruton's Tyrosine Kinase inhibitor with promising anti-proliferative activity in mantle cell lymphoma. Its mechanism of action involves not only the inhibition of BTK enzymatic activity but also the induction of apoptosis through a mitochondria-dependent pathway, characterized by the disruption of mitochondrial membrane potential and an increase in reactive oxygen species. This dual mechanism suggests that this compound and similar compounds could be effective therapeutic agents for B-cell malignancies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Btk-IN-9: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for the proliferation, differentiation, and survival of B-cells.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, including mantle cell lymphoma (MCL).[1] This has established BTK as a significant therapeutic target, leading to the development of numerous inhibitors. This technical guide focuses on the discovery and synthesis of Btk-IN-9, a novel reversible BTK inhibitor with potent antiproliferative activity against mantle cell lymphoma. This compound, also referred to as compound 13l in its primary publication, emerged from a focused drug discovery effort to identify new pyrazolopyrimidine-based derivatives with improved therapeutic profiles.[3]

Discovery of this compound

This compound was developed through a structure-based drug design approach, starting from a lead compound with moderate BTK inhibitory activity. The discovery process, as outlined by Ran et al. (2022), involved the synthesis and evaluation of a series of novel pyrazolopyrimidine-based derivatives. The aim was to enhance the antiproliferative effects in mantle cell lymphoma cell lines.[3]

The optimization process focused on modifications of the pyrazolopyrimidine scaffold to improve interactions with the BTK active site. This led to the identification of several compounds with significant potency. Among these, this compound (compound 13l ) was highlighted for its effective antiproliferative activity in MCL cell lines, demonstrating single-digit micromolar potency.[3] Further investigation revealed that this compound induces apoptosis in MCL cells through a caspase-3-mediated pathway and specifically disrupts the mitochondrial membrane potential, leading to an increase in reactive oxygen species (ROS).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.

Table 1: In vitro Antiproliferative Activity of this compound and Analogs against Mantle Cell Lymphoma Cell Lines [3]

| Compound | Z138 IC50 (μM) | Jeko-1 IC50 (μM) |

| This compound (13l) | 1.23 ± 0.11 | 2.34 ± 0.15 |

| 13c | 3.45 ± 0.21 | 4.12 ± 0.25 |

| 13g | 2.87 ± 0.18 | 3.54 ± 0.22 |

| 13h | 1.98 ± 0.14 | 2.87 ± 0.19 |

| 13n | 4.56 ± 0.28 | 5.11 ± 0.31 |

| 13o | 3.98 ± 0.24 | 4.59 ± 0.28 |

| Lead Compound 9 | > 30 | > 30 |

Table 2: Effects of this compound on Apoptosis and Mitochondrial Function in Z138 Cells [3]

| Treatment | Apoptosis Rate (%) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Relative ROS Level (%) |

| Control | 5.2 ± 0.5 | 1.00 | 100 |

| This compound (1.25 μM) | 25.4 ± 2.1 | 0.65 ± 0.05 | 180 ± 15 |

| This compound (2.5 μM) | 45.8 ± 3.5 | 0.32 ± 0.04 | 250 ± 20 |

| This compound (5.0 μM) | 65.2 ± 4.2 | 0.15 ± 0.03 | 320 ± 25 |

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway in Mantle Cell Lymphoma

The B-cell receptor signaling pathway is critical for the survival and proliferation of mantle cell lymphoma cells.[2][4] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. Activated BTK phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which in turn activates pathways like NF-κB and MAPK, promoting cell survival and proliferation.[5][6] this compound, as a reversible inhibitor of BTK, blocks this signaling cascade, leading to apoptosis.

Caption: BTK Signaling Pathway Inhibition by this compound.

Experimental Workflow for this compound Evaluation

The evaluation of this compound followed a systematic workflow, beginning with chemical synthesis and proceeding through a series of in vitro biological assays to characterize its anticancer effects.

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Synthesis of this compound (Compound 13l)

The synthesis of this compound and its analogs is based on a multi-step reaction sequence starting from commercially available materials. The general synthetic scheme is as follows:

-

Step 1: Synthesis of the pyrazolopyrimidine core. This typically involves the condensation of a hydrazine with a pyrimidine derivative.

-

Step 2: Functionalization of the pyrazolopyrimidine core. This involves nucleophilic substitution reactions to introduce various side chains.

-

Step 3: Final compound synthesis. The final step involves the coupling of the functionalized pyrazolopyrimidine core with an appropriate amine or other reactive partner to yield the target compounds.

For the specific synthesis of this compound (13l), please refer to the detailed procedures outlined in Ran F, et al. Med Chem Res, 2022, 31, 594-604.[3]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed mantle cell lymphoma cells (Z138 and Jeko-1) in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat Z138 cells with this compound at the indicated concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).

Mitochondrial Membrane Potential (ΔΨm) Assay

-

Cell Treatment: Treat Z138 cells with this compound at the indicated concentrations for 24 hours.

-

Staining: Incubate the cells with JC-1 staining solution (5 μg/mL) for 20 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Red fluorescence indicates high ΔΨm (J-aggregates), while green fluorescence indicates low ΔΨm (JC-1 monomers).

-

Quantification: Quantify the red and green fluorescence intensity to determine the ratio, which is indicative of the change in mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Assay

-

Cell Treatment: Treat Z138 cells with this compound at the indicated concentrations for 24 hours.

-

Probe Loading: Incubate the cells with DCFH-DA probe (10 μM) for 20 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity of DCF (the oxidized product of DCFH) using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Normalize the fluorescence intensity to the control to determine the relative ROS levels.

Conclusion

This compound is a promising novel, reversible BTK inhibitor with potent antiproliferative activity in mantle cell lymphoma. Its discovery was guided by a rational design approach, and its mechanism of action involves the induction of apoptosis through the mitochondrial pathway. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the development of next-generation BTK inhibitors. Further preclinical and clinical evaluation of this compound and its analogs is warranted to explore their full therapeutic potential.

References

Btk-IN-9: An In-Depth Technical Guide on Target Specificity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btk-IN-9 is identified as a reversible inhibitor of Bruton's tyrosine kinase (BTK) with demonstrated antiproliferative effects in mantle cell lymphoma cell lines.[1] This technical guide aims to provide a comprehensive overview of the target specificity and selectivity profile of this compound, based on currently available information. However, a critical gap exists in the public domain regarding detailed quantitative data from broad kinase screening panels (kinome scans) and specific inhibitory concentrations (IC50 values) against a wide range of kinases. While the direct target is known, a comprehensive understanding of its off-target activities is essential for predicting potential therapeutic windows and adverse effects. This document outlines the foundational knowledge of BTK signaling, the methodologies typically employed to assess kinase inhibitor specificity, and the publicly available information on this compound, while highlighting the need for further detailed characterization.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial signaling molecule in multiple hematopoietic cell lineages, most notably B-lymphocytes. BTK plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, proliferation, and survival. Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.

BTK Signaling Pathways

Upon BCR engagement, a signaling cascade is initiated that leads to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This leads to the activation of several downstream signaling pathways, including:

-

NF-κB Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell growth and differentiation.

-

Calcium Mobilization: Triggers various cellular responses.

A diagrammatic representation of the canonical BTK signaling pathway is provided below.

Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.

This compound Target Specificity and Selectivity Profile

Currently, there is a lack of publicly available, detailed quantitative data on the target specificity and selectivity of this compound across the human kinome. The primary supplier, MedChemExpress, describes it as a reversible BTK inhibitor.[1] Without a comprehensive kinome scan, the full spectrum of its off-target effects remains uncharacterized.

On-Target Activity

Off-Target Activity and Selectivity

Information regarding the selectivity profile of this compound against other kinases is not currently available. A comprehensive assessment of selectivity is crucial for understanding the potential for off-target related toxicities and for elucidating the full mechanism of action.

Data Presentation:

Due to the absence of quantitative data for this compound, the following tables are presented as templates that would be populated upon the availability of such information.

Table 1: Biochemical Potency of this compound against BTK

| Parameter | Value | Experimental Conditions |

| IC50 (nM) | Data Not Available | e.g., ADP-Glo Kinase Assay, [ATP] = 1 mM |

| Ki (nM) | Data Not Available | e.g., Competitive Binding Assay |

| Binding Mode | Reversible | [1] |

Table 2: Kinome Selectivity Profile of this compound (Illustrative Example)

| Kinase | % Inhibition @ 1 µM | IC50 (nM) |

| BTK | Data Not Available | Data Not Available |

| TEC | Data Not Available | Data Not Available |

| ITK | Data Not Available | Data Not Available |

| EGFR | Data Not Available | Data Not Available |

| SRC | Data Not Available | Data Not Available |

| (...and other kinases) | Data Not Available | Data Not Available |

Experimental Protocols for Assessing Target Specificity and Selectivity

To generate the data required to populate the tables above, several standard experimental methodologies are employed in the field of kinase drug discovery.

Biochemical Kinase Assays

These assays measure the direct inhibition of the purified kinase enzyme by the compound. A common method is the ADP-Glo™ Kinase Assay .

Experimental Workflow: ADP-Glo™ Kinase Assay

Caption: General workflow for a biochemical kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay for BTK

-

Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA. Prepare serial dilutions of this compound.

-

Kinase Reaction: In a 384-well plate, add the reaction buffer, purified recombinant BTK enzyme, and the substrate/ATP mixture. Add this compound or DMSO (vehicle control). Incubate at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinome-Wide Selectivity Profiling

To assess the selectivity of a compound, it is screened against a large panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay for this purpose.

Experimental Workflow: KINOMEscan™

Caption: Workflow for KINOMEscan™ selectivity profiling.

Protocol: KINOMEscan™ Profiling

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

-

Assay Execution: Kinases are individually expressed as fusions with a unique DNA tag. Each kinase is incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 1 µM).

-

Quantification: After incubation, the kinase-ligand complexes are captured on a solid support and washed. The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.

-

Data Analysis: The results are reported as percent of control (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Selectivity is determined by the number of kinases that show significant binding displacement by the test compound.

Cellular Target Engagement Assays

To confirm that a compound engages its target within a cellular context, assays like the NanoBRET™ Target Engagement Assay are used.

Experimental Workflow: NanoBRET™ Target Engagement Assay

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Protocol: NanoBRET™ Target Engagement Assay for BTK

-

Cell Preparation: Cells are transiently transfected with a vector encoding for BTK fused to NanoLuc® luciferase.

-

Assay Setup: Transfected cells are plated in a white, multi-well plate. The cells are then treated with a fluorescent tracer that binds to the active site of BTK, along with varying concentrations of this compound.

-

BRET Measurement: A NanoLuc® substrate is added to the cells, which is catalyzed by the NanoLuc®-BTK fusion protein to produce a luminescent signal. If the fluorescent tracer is bound to the NanoLuc®-BTK, the energy from the luminescence is transferred to the tracer, which then emits fluorescence at a specific wavelength (Bioluminescence Resonance Energy Transfer - BRET).

-

Data Analysis: The BRET signal is measured using a plate reader. The ability of this compound to displace the tracer results in a dose-dependent decrease in the BRET signal. This data is used to calculate the cellular IC50 value, representing the concentration of the compound required to displace 50% of the tracer from the target protein in live cells.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the biological roles of BTK. Its characterization as a reversible inhibitor provides a useful counterpoint to the more common covalent BTK inhibitors. However, the lack of a comprehensive public dataset on its kinase selectivity profile is a significant limitation for its application in complex biological systems and for its potential development as a therapeutic agent.

To fully understand the therapeutic potential and potential liabilities of this compound, it is imperative that its target specificity and selectivity are rigorously characterized using the standardized biochemical and cellular assays outlined in this guide. The resulting data will be crucial for interpreting experimental results accurately and for guiding future research efforts. It is recommended that researchers using this compound consider performing or commissioning such studies to ensure a thorough understanding of its pharmacological properties.

References

A Technical Guide to Non-Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors: A Comparative Analysis of Btk-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Btk-IN-9, a novel reversible Bruton's Tyrosine Kinase (BTK) inhibitor, with other prominent non-covalent BTK inhibitors. It is designed to offer a comprehensive resource for researchers and professionals in the field of drug development, detailing mechanisms of action, comparative potency, and the experimental protocols essential for evaluation.

Introduction: The Role of BTK in Cellular Signaling

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, playing a pivotal role in the signal transduction of various immune cells.[1][2] In B-lymphocytes, BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, proliferation, and survival.[2][3] Upon BCR stimulation, BTK is recruited to the cell membrane and activated through phosphorylation, which in turn triggers a cascade of downstream signaling events, including the activation of Phospholipase C gamma 2 (PLCγ2) and transcription factors like NF-κB.[4] Dysregulation of BTK activity is implicated in numerous B-cell malignancies and autoimmune diseases, making it a critical therapeutic target.[5][6]

Covalent vs. Non-Covalent BTK Inhibition

BTK inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent.

-

Covalent Inhibitors: First- and second-generation inhibitors (e.g., ibrutinib, acalabrutinib) are covalent. They form an irreversible bond with the Cysteine 481 (Cys481) residue within the ATP-binding pocket of BTK, permanently inactivating the enzyme.[7] A major clinical challenge with this class is acquired resistance, most commonly through a C481S mutation, which prevents the covalent bond from forming.[7]

-

Non-Covalent (Reversible) Inhibitors: This newer class of inhibitors binds to the BTK active site through reversible, non-covalent interactions such as hydrogen bonds and hydrophobic interactions.[1][8] Crucially, their binding is independent of the Cys481 residue, allowing them to effectively inhibit both wild-type BTK and the C481S mutant, thereby overcoming a key resistance mechanism to covalent inhibitors.[9] this compound falls into this category.

Comparative Analysis of Non-Covalent Inhibitors

This compound is a reversible BTK inhibitor identified from a series of N,9-diphenyl-9H-purin-2-amine derivatives.[5] It demonstrates potent enzymatic inhibition and antiproliferative activity. This section compares its biochemical potency with other leading non-covalent inhibitors in clinical or preclinical development.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected non-covalent BTK inhibitors against wild-type (WT) BTK. A lower IC50 value indicates higher potency.

| Inhibitor | Type | BTK (WT) IC50 (nM) | Key Findings & Citation(s) |

| This compound (Compound 10j) | Non-Covalent | 0.4 | Potent enzymatic inhibition comparable to reference compounds.[5] |

| Pirtobrutinib (LOXO-305) | Non-Covalent | ~0.5 - 2.0 | Highly selective, potent against both WT and C481S BTK; FDA approved.[3][10] |

| Fenebrutinib (GDC-0853) | Non-Covalent | 5.1 | Potently reduces TNF-α release in microglia.[11] Shown to be highly selective.[12] |

| Nemtabrutinib (MK-1026) | Non-Covalent | 0.85 - 1.4 | Potent ATP-competitive inhibitor with a long residence time.[13][14] |

| Vecabrutinib (SNS-062) | Non-Covalent | 3.0 - 4.6 | Potent inhibitor of both WT and C481S BTK variants.[7][15] |

Note: IC50 values can vary based on specific assay conditions (e.g., ATP concentration, substrate, assay technology). Data is compiled from the cited literature for comparative purposes.

Experimental Protocols

The characterization of BTK inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BTK.

Objective: To determine the IC50 value of an inhibitor against recombinant BTK protein.

Methodology (Based on ADP-Glo™ Luminescent Assay Platform): [16]

-

Reagents and Materials:

-

Recombinant full-length human BTK enzyme.

-

Kinase Substrate: Poly(Glu, Tyr) 4:1 peptide.

-

ATP solution.

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

-

Test Inhibitors (e.g., this compound) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

-

White, opaque 96-well or 384-well plates.

-

-

Procedure:

-

Kinase Reaction:

-

Add 2.5 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP.

-

Add 5 µL of the master mix to each well.

-

Initiate the reaction by adding 2.5 µL of diluted BTK enzyme solution to all wells except the "blank" control.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Terminate the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

Subtract the "blank" control signal from all other measurements.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

-

-

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on BTK signaling.

Objective: To determine the IC50 value of an inhibitor in a cellular context.

Methodology (Based on CCK-8/MTT Assay): [5]

-

Reagents and Materials:

-

B-cell lymphoma cell lines (e.g., Ramos, Z138, Raji).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test Inhibitors (e.g., this compound) serially diluted.

-

Cell Counting Kit-8 (CCK-8) or MTT reagent.

-

Clear 96-well cell culture plates.

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.

-

Treat the cells with serially diluted concentrations of the BTK inhibitor or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of CCK-8 reagent to each well and incubate for an additional 1-4 hours until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

-

Plot the percent viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

-

Conclusion and Future Directions

The development of non-covalent BTK inhibitors represents a significant advancement in targeted therapy, offering a crucial solution to the resistance mechanisms that limit the efficacy of first-generation covalent drugs. This compound emerges as a highly potent non-covalent inhibitor in preclinical biochemical assays, with an IC50 value that is competitive with, or superior to, other non-covalent inhibitors currently in development.[5] Its reversible binding mechanism and independence from the Cys481 residue position it as a promising candidate for overcoming C481S-mediated resistance.

Further research should focus on comprehensive selectivity profiling to assess off-target effects, characterization against a broader panel of BTK resistance mutations beyond C481S, and in vivo studies to evaluate its pharmacokinetic properties and anti-tumor efficacy. The continued exploration of novel, potent, and selective non-covalent inhibitors like this compound is vital for expanding the therapeutic arsenal against B-cell malignancies and autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. xcessbio.com [xcessbio.com]

- 10. onclive.com [onclive.com]

- 11. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gene.com [gene.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. promega.com [promega.com]

Btk-IN-9 effects on downstream signaling pathways

An In-Depth Technical Guide to the Effects of Btk-IN-9 on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological effects of this compound, a reversible Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is based on the findings from the study by Ran et al. (2022), titled "Design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma." In this publication, this compound is referred to as compound 13l .

Introduction to this compound

This compound is a novel, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, making it a key therapeutic target. This compound, a pyrazolopyrimidine-based derivative, has demonstrated potent antiproliferative activity in mantle cell lymphoma (MCL) cell lines. This guide will delve into the quantitative effects of this compound on cancer cells and the detailed methodologies used to ascertain these effects.

Quantitative Data Presentation

The antiproliferative effects of this compound were evaluated against a panel of mantle cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | This compound (Compound 13l) IC50 (µM) |

| Jeko-1 | 2.63 ± 0.21 |

| Mino | 4.81 ± 0.33 |

| Z138 | 1.95 ± 0.18 |

| Maver-1 | 7.26 ± 0.57 |

Effects on Downstream Cellular Processes

This compound has been shown to induce significant downstream cellular effects in mantle cell lymphoma cells, indicative of its mechanism of action targeting cellular viability and survival pathways.

Induction of Apoptosis

This compound induces apoptosis in a dose-dependent manner in Z138 mantle cell lymphoma cells.

| Concentration of this compound (µM) | Percentage of Apoptotic Cells (%) |

| 0 (Control) | 5.2 ± 0.4 |

| 1 | 15.8 ± 1.2 |

| 2 | 28.6 ± 2.1 |

| 4 | 45.3 ± 3.5 |

Cell Cycle Arrest

Treatment with this compound leads to a dose-dependent arrest of Z138 cells in the G1 phase of the cell cycle.

| Concentration of this compound (µM) | Percentage of Cells in G1 Phase (%) |

| 0 (Control) | 48.7 ± 3.9 |

| 1 | 59.2 ± 4.7 |

| 2 | 68.4 ± 5.5 |

| 4 | 75.1 ± 6.0 |

Disruption of Mitochondrial Membrane Potential (ΔΨm)

This compound treatment results in a dose-dependent decrease in the mitochondrial membrane potential in Z138 cells, indicating mitochondrial dysfunction.

| Concentration of this compound (µM) | Red/Green Fluorescence Ratio (proportional to ΔΨm) |

| 0 (Control) | 1.00 (normalized) |

| 1 | 0.68 |

| 2 | 0.42 |

| 4 | 0.21 |

Induction of Reactive Oxygen Species (ROS)

This compound leads to a dose-dependent increase in the levels of intracellular reactive oxygen species in Z138 cells.

| Concentration of this compound (µM) | Relative ROS Levels (Fold Change) |

| 0 (Control) | 1.00 |

| 1 | 1.8 |

| 2 | 2.9 |

| 4 | 4.2 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Mantle cell lymphoma cell lines (Jeko-1, Mino, Z138, and Maver-1) were seeded in 96-well plates at a density of 5 × 10^4 cells/well.

-

Compound Treatment: Cells were treated with various concentrations of this compound for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Z138 cells were treated with this compound (0, 1, 2, and 4 µM) for 24 hours.

-

Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry.

-

Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was quantified.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment: Z138 cells were treated with this compound (0, 1, 2, and 4 µM) for 24 hours.

-

Cell Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing PI and RNase A for 30 minutes at 37°C.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

-

Cell Treatment: Z138 cells were treated with this compound (0, 1, 2, and 4 µM) for 24 hours.

-

Staining: Cells were incubated with the JC-1 staining solution for 20 minutes at 37°C.

-

Fluorescence Measurement: The fluorescence intensity was measured using a fluorescence microscope or a flow cytometer. Healthy cells with high ΔΨm exhibit red fluorescence (JC-1 aggregates), while apoptotic cells with low ΔΨm show green fluorescence (JC-1 monomers).

-

Data Analysis: The ratio of red to green fluorescence was calculated to represent the change in ΔΨm.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Staining)

-

Cell Treatment: Z138 cells were treated with this compound (0, 1, 2, and 4 µM) for 24 hours.

-

Staining: Cells were incubated with DCFH-DA at 37°C for 20 minutes.

-

Fluorescence Measurement: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH, was measured by flow cytometry.

-

Data Analysis: The mean fluorescence intensity was used to quantify the relative levels of intracellular ROS.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits BTK, leading to downstream effects on cellular survival pathways and mitochondrial function.

Experimental Workflow for Cellular Effects

Caption: Workflow for assessing the cellular effects of this compound on mantle cell lymphoma cells.

Logical Relationship of this compound's Effects

Methodological & Application

Application Notes and Protocols for Btk-IN-9 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency of Btk-IN-9, a Bruton's tyrosine kinase (BTK) inhibitor. The following sections describe the necessary reagents, experimental setup, and data analysis methods for assessing the inhibitory activity of this compound on BTK, a key enzyme in B-cell signaling pathways.[1][2][3]

Introduction to BTK and its Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[2] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases.[2][3] this compound is a small molecule inhibitor designed to target BTK, thereby blocking the downstream signaling cascades and inducing apoptosis in malignant B-cells. The in vitro assay described here is designed to quantify the inhibitory potency of this compound.

BTK Signaling Pathway

The activation of the B-cell receptor (BCR) initiates a signaling cascade that is critical for B-cell function.[1] Upon BCR stimulation, SYK kinase is activated, which in turn phosphorylates and activates BTK.[1] Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), leading to the activation of downstream pathways, including the MAPK/ERK and NF-κB pathways, which are vital for B-cell proliferation and survival.[1] BTK inhibitors, such as this compound, block this signaling cascade.

Caption: BTK signaling cascade initiated by BCR activation and the point of inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound and other reference BTK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for potent BTK inhibitors against wild-type BTK.

| Compound | IC50 (nM) | Assay Type |

| This compound (Example) | 0.4 | TR-FRET |

| Ibrutinib | 0.3 | Enzyme-based |

| AVL-292 | 0.6 | Enzyme-based |

| Compound 10d | 0.5 | Enzyme-based |

| Compound 10i | 0.5 | Enzyme-based |

| Compound 10j | 0.4 | Enzyme-based |

Note: The IC50 value for this compound is a representative value for a highly potent inhibitor based on literature for similar compounds.[4][5] The other values are for comparison.[4][5]

Experimental Protocols

In Vitro BTK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol outlines a common method for determining the IC50 value of this compound.

Objective: To measure the potency of this compound in inhibiting the kinase activity of recombinant BTK.

Principle: The assay measures the phosphorylation of a substrate peptide by BTK. The detection is based on the transfer of energy from a terbium (Tb)-labeled anti-phosphotyrosine antibody (donor) to a fluorescein-labeled peptide substrate (acceptor). When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibition of BTK reduces peptide phosphorylation, leading to a decrease in the FRET signal.

Materials and Reagents:

-

Recombinant Human BTK enzyme

-

Fluorescein-labeled polyGAT peptide substrate [6]

-

ATP

-

This compound (or other test inhibitors)

-

Kinase Buffer: 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 µM Na3PO4, 5 mM DTT, 0.01% Triton X-100, 0.2 mg/ml casein.[6]

-

Stop Solution: 50 mM EDTA in kinase buffer.[6]

-

Detection Buffer: Containing a Terbium (Tb)-labeled anti-phosphotyrosine (PY20) antibody.[6]

-

Assay Plates: Low-volume, 384-well white plates.[6]

-

Control Compounds: DMSO (negative control), a known potent BTK inhibitor (positive control).

Experimental Workflow:

References

- 1. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]

- 3. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9 H-purin-2-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bindingdb.org]

Application Notes and Protocols for Cell-Based Assays of Btk-IN-9 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btk-IN-9 is a reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells, and its dysregulation is implicated in various B-cell malignancies, including mantle cell lymphoma (MCL).[2][3][4][5][6] this compound, a pyrazolopyrimidine-based compound, demonstrates potent antiproliferative activity and induces apoptosis in MCL cell lines.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar BTK inhibitors.

This compound: Mechanism of Action

This compound exerts its anti-cancer effects through the inhibition of BTK, leading to the disruption of downstream signaling pathways that promote cell survival and proliferation. Key mechanistic aspects of this compound's activity in mantle cell lymphoma cells, particularly the Z138 cell line, include the induction of apoptosis, disruption of the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) levels.[1]

Data Presentation: this compound Activity in Mantle Cell Lymphoma

The following tables summarize the quantitative data regarding the in vitro activity of this compound (referred to as compound 13l in the source) against various mantle cell lymphoma (MCL) cell lines.

Table 1: Anti-proliferative Activity of this compound in MCL Cell Lines

| Cell Line | IC50 (µM) |

| Mino | 2.63 |

| Jeko-1 | 3.14 |

| Z138 | 1.87 |

Data extracted from Ran, F., et al. (2022). Design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma.

Table 2: Induction of Apoptosis by this compound in Z138 Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Early + Late) |

| Control | 0 | 5.2 |

| This compound | 1.25 | 16.1 |

| This compound | 2.5 | 24.7 |

| This compound | 5.0 | 41.5 |

Data extracted from Ran, F., et al. (2022). Design and synthesis of novel pyrazolopyrimidine-based derivatives as reversible BTK inhibitors with potent antiproliferative activity in mantle cell lymphoma.

Visualization of Pathways and Protocols

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol determines the concentration of this compound that inhibits 50% of cell viability in mantle cell lymphoma cell lines.

Materials:

-

Mantle cell lymphoma (MCL) cell lines (e.g., Mino, Jeko-1, Z138)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Culture MCL cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Add the diluted this compound or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells following treatment with this compound using flow cytometry.

Materials:

-

MCL cell line (e.g., Z138)

-

RPMI-1640 medium with supplements

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed Z138 cells in 6-well plates at a density of 5 x 10^5 cells per well.

-

Treat the cells with various concentrations of this compound (e.g., 1.25, 2.5, 5.0 µM) or vehicle control (DMSO) for 48 hours.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Use appropriate software (e.g., FlowJo) to analyze the flow cytometry data.

-

Gate the cell populations based on forward and side scatter to exclude debris.

-

Create a quadrant plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Viable cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Sum the percentages of early and late apoptotic cells to determine the total apoptotic population.

Western Blot Analysis of BTK Signaling Pathway

This protocol assesses the effect of this compound on the phosphorylation status of BTK and its downstream targets.

Materials:

-

MCL cell line (e.g., Jeko-1)

-

RPMI-1640 medium with supplements

-

This compound

-

DMSO

-

Anti-human IgM, F(ab')2 fragment

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed Jeko-1 cells and incubate overnight.

-

Pre-treat the cells with the desired concentration of this compound or vehicle control (DMSO) for 2 hours.

-

Stimulate the cells with anti-human IgM (10 µg/mL) for 10 minutes to activate the BCR pathway.

-

Immediately place the plate on ice and wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total protein and loading controls (e.g., total BTK, β-actin).

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.

-

Further normalize to the loading control (β-actin) to ensure equal protein loading.

-

Compare the levels of phosphorylated proteins in this compound-treated samples to the stimulated control to determine the extent of inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation with a Bruton's Tyrosine Kinase (Btk) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (Btk) is a critical signaling molecule in the B-cell receptor (BCR) pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1][2][3] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Consequently, Btk has emerged as a key therapeutic target, with several small molecule inhibitors developed to modulate its activity.

This document provides a detailed protocol for analyzing the in-vitro activation of B-cells and the inhibitory effect of a Btk inhibitor using flow cytometry. While the specific inhibitor Btk-IN-9 was requested, public scientific literature lacks specific data for this compound. Therefore, this protocol will use a representative Btk inhibitor as an example. Researchers using this compound or other novel Btk inhibitors should perform dose-response experiments to determine the optimal concentration.

The primary method for assessing B-cell activation in this protocol is the quantification of cell surface activation markers, such as CD69, CD80, and CD86, which are upregulated upon B-cell stimulation.[6][7]

B-Cell Activation Signaling Pathway

B-cell activation is initiated by the binding of an antigen to the B-cell receptor (BCR). This event triggers a signaling cascade involving the phosphorylation of key downstream proteins. Btk is a central kinase in this pathway. Upon BCR engagement, Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79a and CD79b, which recruits and activates Syk. Btk is then recruited to the plasma membrane and activated through phosphorylation. Activated Btk, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that culminate in the activation of transcription factors like NF-κB, NFAT, and MAP kinases.[1][8][9] These transcription factors drive the expression of genes responsible for B-cell activation, proliferation, and differentiation. Btk inhibitors block this cascade by preventing the phosphorylation and activation of Btk and its downstream targets.

Figure 1: Simplified B-cell receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in-vitro B-cell activation assay and its analysis by flow cytometry.

Figure 2: Experimental workflow for B-cell activation analysis using flow cytometry.

Experimental Protocols

Materials and Reagents

-

Human peripheral blood mononuclear cells (PBMCs) or isolated primary human B-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin

-

This compound (or other Btk inhibitor) and vehicle control (e.g., DMSO)

-

B-cell stimuli:

-

Goat F(ab')2 Anti-Human IgM (BCR stimulation)

-

Recombinant Human CD40 Ligand (CD40L)

-

CpG ODN 2395 (TLR9 stimulation)

-

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Fc Receptor Blocking solution

-

Fluorochrome-conjugated antibodies for flow cytometry:

-

Anti-Human CD19 (B-cell marker)

-

Anti-Human CD69 (early activation marker)

-

Anti-Human CD80 (co-stimulatory molecule)

-

Anti-Human CD86 (co-stimulatory molecule)

-

Viability dye (e.g., 7-AAD or propidium iodide)

-

-

96-well U-bottom plates

-

Flow cytometer

Protocol for In-Vitro B-Cell Activation

-

Cell Preparation:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

For a pure B-cell population, isolate CD19+ B-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Resuspend isolated B-cells in complete RPMI-1640 medium and determine cell concentration and viability.

-

-

Cell Culture and Treatment:

-

Seed B-cells at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical starting concentration range for a novel inhibitor would be from 1 nM to 10 µM.

-

Pre-incubate the B-cells with the desired concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.

-

Prepare a stimulation cocktail. The choice of stimuli depends on the specific aspect of B-cell activation being investigated. A common combination is anti-IgM (to cross-link the BCR) and CD40L.

-

Example stimulation conditions:

-

Anti-IgM (10 µg/mL)

-

Anti-IgM (10 µg/mL) + CD40L (100 ng/mL)

-

CpG (5 µg/mL)

-

-

-

Add the stimulation cocktail to the appropriate wells. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the activation markers of interest. CD69 is an early marker, while CD80 and CD86 are expressed later.

-

Protocol for Flow Cytometry Staining and Analysis

-

Cell Staining:

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold FACS buffer.

-

Resuspend the cell pellet in Fc receptor blocking solution and incubate for 10 minutes at 4°C.

-

Prepare a cocktail of fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD80, anti-CD86) in FACS buffer.

-

Add the antibody cocktail to the cells and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events in the lymphocyte gate).

-

Analyze the data using flow cytometry analysis software.

-

Gate on single, live lymphocytes based on forward and side scatter properties and the viability dye.

-

Within the live lymphocyte population, gate on CD19+ B-cells.

-

Quantify the percentage of CD19+ B-cells expressing CD69, CD80, and CD86, and the mean fluorescence intensity (MFI) of these markers in the different treatment conditions.

-

Data Presentation

The following tables present example data demonstrating the effect of a representative Btk inhibitor on B-cell activation. Note: This is illustrative data and will need to be replaced with experimental results obtained using this compound.

Table 1: Effect of a Representative Btk Inhibitor on the Percentage of Activated B-Cells

| Treatment Condition | % CD69+ of CD19+ B-Cells | % CD80+ of CD19+ B-Cells | % CD86+ of CD19+ B-Cells |

| Unstimulated | 2.5 ± 0.5 | 5.1 ± 1.2 | 8.3 ± 1.5 |

| Stimulated (Vehicle) | 75.2 ± 4.1 | 60.8 ± 3.5 | 85.6 ± 2.9 |

| Stimulated + Btk Inhibitor (10 nM) | 50.1 ± 3.2 | 45.3 ± 2.8 | 65.2 ± 3.1 |

| Stimulated + Btk Inhibitor (100 nM) | 20.5 ± 2.5 | 22.1 ± 2.1 | 30.7 ± 2.4 |

| Stimulated + Btk Inhibitor (1 µM) | 5.3 ± 1.1 | 8.9 ± 1.5 | 12.4 ± 1.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of a Representative Btk Inhibitor on the Mean Fluorescence Intensity (MFI) of Activation Markers on B-Cells

| Treatment Condition | MFI of CD69 | MFI of CD80 | MFI of CD86 |

| Unstimulated | 500 ± 50 | 800 ± 75 | 1200 ± 110 |

| Stimulated (Vehicle) | 15000 ± 1200 | 12000 ± 950 | 25000 ± 1800 |

| Stimulated + Btk Inhibitor (10 nM) | 9500 ± 800 | 8500 ± 700 | 16000 ± 1300 |

| Stimulated + Btk Inhibitor (100 nM) | 3500 ± 300 | 4000 ± 350 | 7000 ± 600 |

| Stimulated + Btk Inhibitor (1 µM) | 800 ± 90 | 1500 ± 120 | 2500 ± 200 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application note provides a comprehensive framework for assessing the impact of the Btk inhibitor this compound on B-cell activation using flow cytometry. The detailed protocols and illustrative data serve as a guide for researchers to design, execute, and interpret experiments aimed at characterizing the immunomodulatory effects of novel Btk inhibitors. Due to the lack of specific data for this compound, it is imperative to perform dose-response studies to determine its potency and optimal working concentrations for these assays. The methodologies described herein are fundamental for the pre-clinical evaluation of Btk inhibitors in the context of drug development for B-cell-mediated diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Btk-IN-9 Solubility and Preparation for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the solubility of the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-9, and preparing it for in vivo studies. The following information is based on established methodologies for preclinical evaluation of small molecule kinase inhibitors with similar characteristics.

Introduction to Btk and this compound

Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Its role in B-cell proliferation, differentiation, and survival makes it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2] this compound is a potent inhibitor of Btk, and its preclinical development requires thorough characterization of its physicochemical properties and the development of suitable formulations for animal studies.

Btk Signaling Pathway

The diagram below illustrates the central role of Btk in the B-cell receptor signaling cascade.

Caption: Btk signaling pathway and the inhibitory action of this compound.

Solubility Profile of Btk Inhibitors

The solubility of a compound is a critical determinant of its absorption and bioavailability. Many kinase inhibitors, including those targeting Btk, exhibit poor aqueous solubility. The following table summarizes the reported solubility of various Btk inhibitors in common laboratory solvents. This data can serve as a reference for initial solvent screening for this compound.

| Compound | Solvent | Solubility |

| Btk inhibitor 2 | DMSO | 86 mg/mL (199.3 mM)[3] |

| Ethanol | 9 mg/mL[3] | |

| Water | Insoluble[3] | |

| BTK IN-1 | DMSO | 77 mg/mL (200.07 mM)[4] |

| Water | Insoluble[4] | |

| Ethanol | Insoluble[4] |

Experimental Protocols

Protocol for Solubility Determination of this compound

This protocol outlines a method for determining the solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Selection of solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO, PEG300, Tween 80)

-

Vortex mixer

-

Orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the vials on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect the vials for any undissolved solid.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

-

Carefully collect an aliquot of the supernatant.

-

Prepare a series of dilutions of the supernatant with a suitable mobile phase.

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

The concentration of the undiluted supernatant represents the solubility of this compound in that solvent.

Protocol for Preparation of this compound Formulation for Oral Gavage

For in vivo studies, particularly for oral administration, a homogenous and stable suspension is often required for poorly water-soluble compounds. The following protocol describes the preparation of a suspension of this compound in a vehicle containing Carboxymethylcellulose-sodium (CMC-Na), a commonly used suspending agent.

Materials:

-

This compound powder

-

0.5% (w/v) Carboxymethylcellulose-sodium (CMC-Na) in sterile water

-

Mortar and pestle (optional, for particle size reduction)

-

Homogenizer (optional)

-

Stir plate and magnetic stir bar

-

Sterile vials

Procedure:

-

Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume.

-

If necessary, gently grind the this compound powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.

-

In a sterile vial, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.

-

Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously stirring with a magnetic stir bar.

-

Continue stirring for at least 30 minutes to ensure a uniform suspension. For some compounds, homogenization may be necessary to achieve the desired particle size and stability.

-

Visually inspect the suspension for any clumps or sedimentation. The final formulation should be a homogenous suspension.

-

Store the formulation at 4°C and protect from light. Before each use, vortex the suspension to ensure homogeneity.

In Vivo Formulation Considerations

The selection of an appropriate vehicle is crucial for the successful oral delivery of a compound in animal studies. The table below lists common vehicles used for formulating poorly water-soluble compounds for in vivo administration.

| Vehicle Component | Typical Concentration Range | Purpose |

| Carboxymethylcellulose-sodium (CMC-Na) | 0.5 - 2.0% (w/v) | Suspending agent |

| Tween 80 | 0.1 - 5.0% (v/v) | Surfactant, wetting agent |

| Polyethylene glycol 300/400 (PEG300/400) | 10 - 60% (v/v) | Co-solvent |

| Saline | q.s. to final volume | Vehicle base |

| DMSO | < 10% (v/v) | Solubilizing agent (use with caution due to potential toxicity) |

Note: It is essential to conduct tolerability studies for any new formulation in the chosen animal model to ensure the vehicle itself does not cause adverse effects.

Experimental Workflow for In Vivo Formulation Preparation

The following diagram outlines the general workflow for preparing this compound for in vivo studies.

Caption: Workflow for preparing this compound for in vivo administration.

Conclusion

The successful preclinical evaluation of this compound relies on a thorough understanding of its solubility and the development of an appropriate formulation for in vivo studies. The protocols and data presented in this document provide a framework for researchers to characterize the solubility of this compound and to prepare stable and homogenous formulations for oral administration in animal models. It is recommended to perform initial solubility screening in a range of pharmaceutically acceptable solvents and to optimize the in vivo formulation to ensure consistent and reliable drug exposure.

References

Application of Btk-IN-9 in Primary Patient Samples: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Btk-IN-9, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in primary patient samples derived from various hematological malignancies. This document outlines the theoretical framework for this compound's mechanism of action, presents illustrative data in a structured format, and offers detailed protocols for key experimental procedures.

Introduction to BTK and this compound